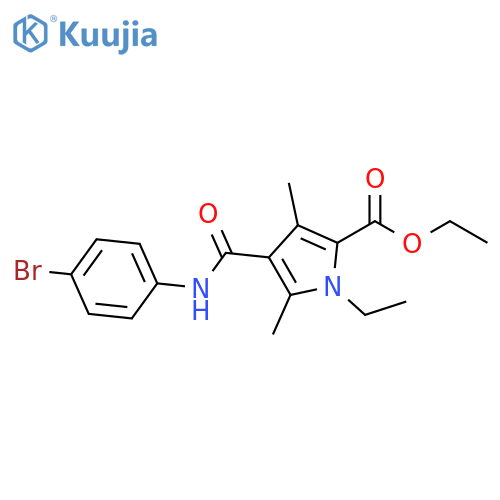Cas no 863006-77-3 (ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate)

863006-77-3 structure
商品名:ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- F0672-0611
- ethyl 4-[(4-bromophenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate
- ethyl 4-((4-bromophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- AKOS001510727
- 863006-77-3
- ethyl 4-[(4-bromophenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 1H-Pyrrole-2-carboxylic acid, 4-[[(4-bromophenyl)amino]carbonyl]-1-ethyl-3,5-dimethyl-, ethyl ester
-
- インチ: 1S/C18H21BrN2O3/c1-5-21-12(4)15(11(3)16(21)18(23)24-6-2)17(22)20-14-9-7-13(19)8-10-14/h7-10H,5-6H2,1-4H3,(H,20,22)
- InChIKey: LCFLHRJYAWWBPJ-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C(C)=C(C(NC2=CC=C(Br)C=C2)=O)C(C)=C1C(OCC)=O
計算された属性
- せいみつぶんしりょう: 392.07356g/mol
- どういたいしつりょう: 392.07356g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 60.3Ų
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- ふってん: 456.6±45.0 °C(Predicted)
- 酸性度係数(pKa): 12.78±0.70(Predicted)
ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0672-0611-1mg |
ethyl 4-[(4-bromophenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
863006-77-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0672-0611-2mg |
ethyl 4-[(4-bromophenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
863006-77-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0672-0611-3mg |
ethyl 4-[(4-bromophenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
863006-77-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0672-0611-2μmol |
ethyl 4-[(4-bromophenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
863006-77-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate 関連文献
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
863006-77-3 (ethyl 4-(4-bromophenyl)carbamoyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate) 関連製品
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量